槐果碱
作用机制
科学研究应用
生化分析
Biochemical Properties
Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction .
Cellular Effects
Cytisine has been found to have neuroprotective effects in some neurological diseases such as Parkinson’s disease, depression, and cerebral injury induced by ischemia-reperfusion in animal models . In vitro studies suggest neuronal protective effects of Cytisine through mechanisms that involve downregulation of N-methyl-D-aspartate (NMDA) receptors .
Molecular Mechanism
Like the smoking cessation aid varenicline, Cytisine is a partial agonist of nicotinic acetylcholine receptors (nAChRs) . Its molecular structure has some similarity to that of nicotine, and it has similar pharmacological effects .
Temporal Effects in Laboratory Settings
Cytisine has a short half-life of 4.8 hours . As a result, the extract provides smokers with satisfaction similar to smoking a cigarette, alleviating the urge to smoke and reducing the severity of nicotine withdrawal symptoms, while also reducing the reward experience of any cigarettes smoked .
Dosage Effects in Animal Models
In animal models, Cytisine has shown to have significant effects. For instance, a study in rats reported that Cytisine-treated animals ate less and gained less weight than the control arm . Furthermore, Cytisine significantly reduced seizures and hippocampal damage while improving cognition and inhibiting synaptic remodeling in Temporal Lobe Epilepsy (TLE) rats .
Metabolic Pathways
It is known that Cytisine is a partial agonist of nicotinic acetylcholine receptors, which play a crucial role in the cholinergic system that involves acetylcholine as its neurotransmitter .
Transport and Distribution
Given its role as a partial agonist of nicotinic acetylcholine receptors, it is likely that it follows similar transport and distribution pathways as other agonists of these receptors .
Subcellular Localization
Given its role as a partial agonist of nicotinic acetylcholine receptors, it is likely that it localizes to the same areas of the cell where these receptors are found .
准备方法
合成路线和反应条件
槐果碱可以通过多种方法合成。 一种常见的方法是使用低级醇(如甲醇或乙醇)从植物原料中提取,然后用无机酸酸化至pH 1.5至3.5 . 将混合的醇-水提取物在真空蒸馏下浓缩,所得浓缩物用氯仿、二氯甲烷、乙酸丁酯或正丁醇提取 . 然后用碱性氢氧化物或氨水将纯化的浓缩物碱化至pH 9至12,并用相同的溶剂再次提取 . 最终产物通过将混合的有机提取物蒸发至干并用丙酮或乙酸乙酯结晶获得 .
工业生产方法
槐果碱的工业生产通常涉及从植物来源进行大规模提取,然后使用与上述类似的方法进行纯化。 该工艺针对高产率和高纯度进行了优化,确保最终产品符合药品标准 .
化学反应分析
反应类型
槐果碱会发生各种化学反应,包括氧化、还原和取代反应 . 这些反应对于改变化合物的结构以用于不同的应用至关重要。
常见的试剂和条件
槐果碱反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如氢化锂铝 . 取代反应通常涉及亲核试剂,如胺或卤化物 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,槐果碱的氧化可以产生各种氧化衍生物,而还原可以产生该化合物的还原形式 .
相似化合物的比较
槐果碱经常与其他烟碱受体激动剂进行比较,例如尼古丁和伐尼克兰 . 尽管这三种化合物都与烟碱乙酰胆碱受体结合,但槐果碱具有独特的结构,使其能够作为部分激动剂发挥作用,副作用更少 . 其他类似的化合物包括毒素和依巴他丁,它们也与烟碱受体相互作用,但具有不同的药理学特征 .
类似化合物的列表
- 尼古丁
- 伐尼克兰
- 毒素
- 依巴他丁
槐果碱独特的特性和在戒烟方面的有效性使其成为研究和临床环境中宝贵的化合物。
属性
IUPAC Name |
(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6047-01-4 (hydrochloride) | |
Record name | Cytisinicline [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883395 | |
Record name | Cytisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 218 °C at 2 mm Hg | |
Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform; practically insoluble in petroleum ether, Soluble in 1.3 parts water, In water, 4.39X10+5 mg/L at 16 °C | |
Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors. These which are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction. Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts., Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence., A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs., Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity., Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor..., For more Mechanism of Action (Complete) data for CYTISINE (7 total), please visit the HSDB record page. | |
Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic prisms from acetone, Solid | |
CAS No. |
485-35-8 | |
Record name | Cytisine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytisinicline [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYTISINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cytisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytisine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYTISINICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53S5U404NU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152-153, 152-153 °C (sublimes), MP: 155 °C | |
Record name | Cytisine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYTISINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cytisine interact with its target in the body?
A1: Cytisine acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), mimicking the effects of nicotine but with higher affinity and lower activity. [] This interaction reduces the rewarding and reinforcing effects of nicotine, helping individuals overcome addiction. []
Q2: What are the downstream effects of cytisine binding to α4β2 nAChRs?
A2: By partially activating α4β2 nAChRs, cytisine stimulates dopamine release in the mesolimbic system, but to a lesser extent than nicotine. [] This effect helps alleviate withdrawal symptoms and cravings associated with smoking cessation. [] Conversely, cytisine also blocks the binding of nicotine to these receptors, reducing the satisfaction derived from smoking and further aiding in cessation efforts. []
Q3: What is the molecular formula and weight of cytisine?
A3: Cytisine has the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. []
Q4: Is there spectroscopic data available for cytisine?
A4: Yes, spectroscopic data including IR, CD, 1D and 2D NMR, HR-ESI-MS and EI-MS has been used to characterize cytisine and its derivatives. [, ] Electron ionization mass spectrometry has been specifically employed to analyze the fragmentation patterns of cytisine and its derivatives. []
Q5: Have computational methods been used to study cytisine?
A5: Yes, quantum-chemical calculations have been performed on cytisine derivatives to determine their energy and charge characteristics. [] These calculations can help predict the stability and reactivity of cytisine analogs.
Q6: Are there QSAR models available for cytisine?
A6: Bioprediction studies using PASS (Prediction of Activity Spectra for Substances) have been conducted to investigate the potential biological activity of synthesized cytisine derivatives. [] This information can guide the development of novel cytisine-based drugs.
Q7: How do structural modifications of cytisine impact its activity and selectivity?
A7: Research has focused on introducing substituents at various positions on the cytisine molecule to enhance its pharmacological profile. [] For example, modifications at the alicyclic nitrogen or the pyridone ring can influence binding affinity and selectivity for specific nAChR subtypes, potentially leading to compounds with improved therapeutic effects and reduced side effects. []
Q8: What is the pharmacokinetic profile of cytisine?
A9: Cytisine demonstrates high systemic bioavailability after oral ingestion. It undergoes minimal metabolism and is primarily cleared through renal excretion. [] Its plasma half-life averages 4.8 hours. [] Animal models indicate moderate brain uptake. []
Q9: How do the pharmacokinetic properties of cytisine relate to its pharmacodynamic effects?
A10: The relatively short half-life of cytisine necessitates multiple daily doses to maintain therapeutic concentrations. [, ] Its ability to readily cross the blood-brain barrier allows it to effectively target central nervous system nAChRs involved in nicotine addiction. []
Q10: What in vitro models have been used to study the effects of cytisine?
A11: Primary mouse dopaminergic neuron cultures have been utilized to investigate the impact of cytisine on apoptotic endoplasmic reticulum stress, a major mechanism of dopaminergic neuron loss in Parkinson's disease. []
Q11: What animal models have been employed to evaluate cytisine's efficacy?
A12: Studies in mice with 6-hydroxydopamine lesions, a model of Parkinson's disease, have shown that cytisine can attenuate motor deficits and protect against dopaminergic neuron loss, particularly in female mice. [] Additionally, research in rat models of temporal lobe epilepsy has demonstrated cytisine's ability to reduce seizure frequency and severity, highlighting its potential as an anti-epileptic agent. []
Q12: What is the evidence for cytisine's efficacy in human clinical trials?
A13: Numerous clinical trials have investigated cytisine as a smoking cessation aid. Meta-analyses of these trials indicate that cytisine is more effective than placebo in promoting smoking abstinence. [, , ] Notably, a study comparing cytisine with nicotine replacement therapy found cytisine to be superior in aiding smoking cessation, although it was associated with a higher frequency of self-reported adverse events. []
Q13: What analytical methods are used to characterize and quantify cytisine?
A14: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array (DAD), fluorescence (FLD), and mass spectrometry (MS), is widely used for the analysis of cytisine in biological samples and pharmaceutical formulations. [] The choice of detection method depends on the required sensitivity and selectivity for the specific application.
Q14: How does cytisine compare to other smoking cessation therapies, such as varenicline?
A15: Cytisine and varenicline both act as partial agonists at α4β2 nAChRs. While both drugs demonstrate efficacy in promoting smoking cessation, head-to-head trials have yielded mixed results. [, , ] Notably, cytisine is significantly less expensive than varenicline, making it a potentially more accessible option for many individuals. [, ]
Q15: Are there potential applications of cytisine beyond smoking cessation?
A17: Emerging research suggests that cytisine may hold therapeutic potential for other conditions, including alcohol dependence, depression, and neurodegenerative diseases. [, ] For example, preclinical studies have shown promising results for cytisine in reducing alcohol consumption and alleviating depressive-like behavior. [, ] Furthermore, its neuroprotective effects in Parkinson's disease models warrant further investigation for potential applications in neurology. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。